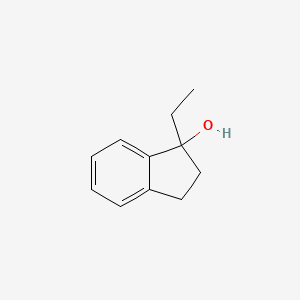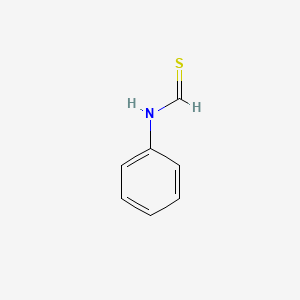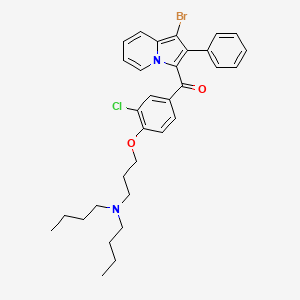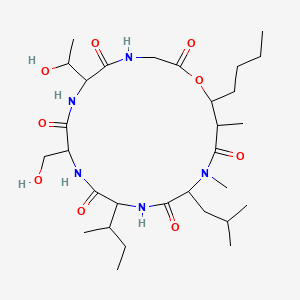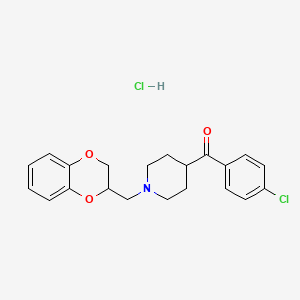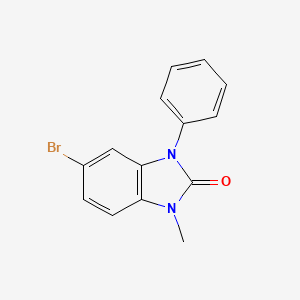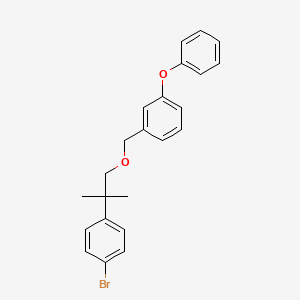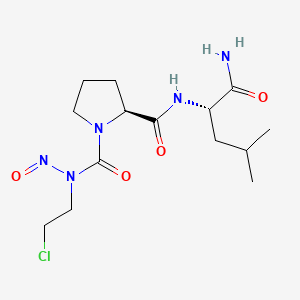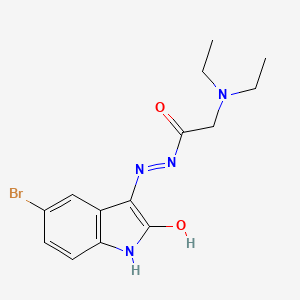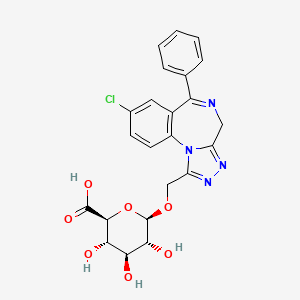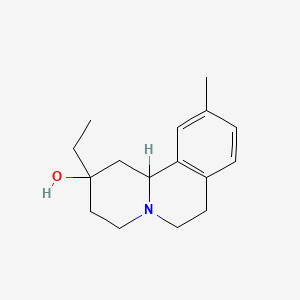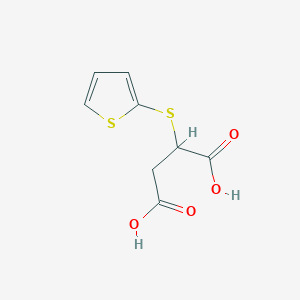
2-(Thiophen-2-ylthio)succinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Thiophen-2-ylthio)succinic acid” is a compound with the formula C8H8O4S2 . It is a derivative of thiophene, a five-membered ring compound with one sulfur atom . Thiophene derivatives have been of interest to scientists due to their potential as biologically active compounds .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . Some of the significant synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to a succinic acid molecule via a sulfur atom . The molecular weight of the compound is 232.28 .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, the Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Mechanism of Action
While the specific mechanism of action for “2-(Thiophen-2-ylthio)succinic acid” is not mentioned in the search results, succinic acid, a component of the compound, is known to play a crucial role in the Krebs or citric acid cycle. It serves as an electron donor in the production of fumaric acid and FADH2 .
properties
CAS RN |
3807-43-0 |
|---|---|
Molecular Formula |
C8H8O4S2 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
2-thiophen-2-ylsulfanylbutanedioic acid |
InChI |
InChI=1S/C8H8O4S2/c9-6(10)4-5(8(11)12)14-7-2-1-3-13-7/h1-3,5H,4H2,(H,9,10)(H,11,12) |
InChI Key |
XJPYNLPDHCIDDI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)SC(CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CSC(=C1)SC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


